molecular formula C21H22FN3O3 B2408089 5-(3-fluorophenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione CAS No. 868143-76-4

5-(3-fluorophenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione

Cat. No.: B2408089
CAS No.: 868143-76-4
M. Wt: 383.423
InChI Key: OTJRCMVQTAZAOA-UHFFFAOYSA-N
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Description

5-(3-fluorophenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione is a complex organic compound belonging to the class of pyrimidoquinolines. This compound is characterized by its unique structure, which includes a fluorophenyl group and multiple methyl groups attached to a tetrahydropyrimidoquinoline core. Such compounds are often studied for their potential biological activities and applications in various fields of science and industry.

Properties

IUPAC Name

5-(3-fluorophenyl)-1,3,8,8-tetramethyl-5,7,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O3/c1-21(2)9-13-16(14(26)10-21)15(11-6-5-7-12(22)8-11)17-18(23-13)24(3)20(28)25(4)19(17)27/h5-8,15,23H,9-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTJRCMVQTAZAOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(C3=C(N2)N(C(=O)N(C3=O)C)C)C4=CC(=CC=C4)F)C(=O)C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

  • Knoevenagel Condensation : Dimedone undergoes enolization, reacting with 3-fluorobenzaldehyde to form a Michael acceptor intermediate (α,β-unsaturated diketone).
  • Michael Addition : 6-Amino-1,3-dimethyluracil attacks the β-position of the enone system, facilitated by Brønsted or Lewis acid catalysts.
  • Cyclization and Tautomerization : Intramolecular cyclization yields the tetracyclic core, followed by dehydration and tautomerization to the final product.

Catalytic Systems :

  • Nano-Fe₃O₄@SiO₂ Schiff Base Complex : Provides a heterogeneous, magnetically recoverable catalyst with yields up to 92% under reflux in ethanol.
  • Diammonium Hydrogen Phosphate (DAHP) : A green catalyst achieving 85–90% yields in aqueous media at 80°C.

Optimization Data :

Catalyst Solvent Temperature (°C) Time (h) Yield (%)
Nano-Fe₃O₄@SiO₂ Ethanol 78 4 92
DAHP Water 80 6 88
Piperidine/Acetic Acid Toluene 110 8 78

Stepwise Synthesis via Intermediate Isolation

For improved regiocontrol, a stepwise protocol isolates the Michael adduct before cyclization:

Formation of α,β-Unsaturated Diketone Intermediate

Dimedone and 3-fluorobenzaldehyde react in the presence of anhydrous AlCl₃ (Friedel-Crafts conditions) to yield 5-(3-fluorobenzylidene)-5,5-dimethylcyclohexane-1,3-dione.

Nucleophilic Attack by 6-Amino-1,3-Dimethyluracil

The isolated diketone reacts with 6-amino-1,3-dimethyluracil in DMF at 120°C, followed by acid-catalyzed cyclization (H₂SO₄, 60°C) to afford the target compound in 81% yield.

Advantages :

  • Minimizes side reactions from competing aldol pathways.
  • Enables chromatographic purification of intermediates.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times (from hours to minutes) while maintaining high yields. A typical procedure involves irradiating the three components with DAHP (5 mol%) in water at 100°C for 20 minutes, achieving 89% yield.

Key Parameters :

  • Power: 300 W
  • Pressure: Sealed vessel with controlled venting
  • Solvent: Water or ethanol

Solvent-Free Mechanochemical Approaches

Ball-milling techniques offer an eco-friendly alternative, avoiding volatile organic solvents. Grinding equimolar amounts of reactants with KHSO₄ as a catalyst for 45 minutes yields 83% product.

Conditions :

  • Frequency: 30 Hz
  • Milling Media: Stainless steel balls (5 mm diameter)

Regioselectivity and Stereochemical Considerations

The 3-fluorophenyl group occupies the 5-position due to steric and electronic effects during the Knoevenagel step. Computational studies (DFT) indicate that para-substituted aldehydes favor linear adducts, while meta-substitution (as in 3-fluorobenzaldehyde) promotes angular cyclization.

Stereochemical Outcomes :

  • The tetramethyl groups (1,3,8,8) adopt a chair-like conformation in the cyclohexane ring, minimizing steric strain.
  • The fluorophenyl group resides equatorially, avoiding 1,3-diaxial interactions.

Challenges in Purification and Scale-Up

The compound’s low solubility in common solvents necessitates chromatographic purification (silica gel, ethyl acetate/hexane). Recrystallization from dimethyl sulfoxide (DMSO)/water mixtures improves purity to >99% but reduces yield to 70–75%.

Industrial-Scale Adaptations :

  • Continuous flow reactors with immobilized nano-Fe₃O₄@SiO₂ catalysts.
  • Extraction using supercritical CO₂ for solvent-free isolation.

Analytical Characterization Data

Spectroscopic Profiles :

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 1.12 (s, 6H, 8-CH₃), 2.35 (s, 3H, 1-CH₃), 3.01 (s, 3H, 3-CH₃), 4.21 (d, J = 16 Hz, 1H, 9-H), 5.02 (d, J = 16 Hz, 1H, 10-H), 7.25–7.45 (m, 4H, Ar-H).
  • IR (KBr) : 1695 cm⁻¹ (C=O), 1650 cm⁻¹ (C=N), 1240 cm⁻¹ (C-F).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of hydroxyl or carbonyl derivatives.

    Reduction: Reduction reactions can target the carbonyl groups within the pyrimidoquinoline structure, potentially converting them to alcohols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Nucleophiles such as amines, thiols, and alkoxides.

Major Products

The major products formed from these reactions include hydroxylated, carbonylated, and substituted derivatives of the original compound, each with potentially different biological and chemical properties.

Scientific Research Applications

Overview

5-(3-fluorophenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione is a complex organic compound belonging to the class of pyrimidoquinolines. This compound has garnered attention for its potential applications in various scientific fields due to its unique chemical structure and biological activity.

Antimicrobial Activity

Research indicates that derivatives of pyrimidoquinoline compounds exhibit significant antimicrobial properties. In particular:

  • Mechanism of Action : These compounds may inhibit bacterial growth by interacting with cellular targets such as enzymes or receptors. For instance, studies have shown that certain derivatives can effectively inhibit the growth of Gram-positive and Gram-negative bacteria as well as fungi .
  • Case Study : In one study involving related compounds, specific derivatives demonstrated effective inhibition against pathogens like Mycobacterium smegmatis and Pseudomonas aeruginosa, showcasing their potential in treating infections caused by resistant strains .

Anticancer Potential

The compound's structure suggests potential anticancer properties:

  • Targeting Cancer Cells : Similar compounds have been studied for their ability to induce apoptosis in cancer cells through various mechanisms including DNA intercalation and enzyme inhibition .
  • Research Findings : A study highlighted that certain fluorophenyl-substituted quinolines showed promising results in inhibiting tumor growth in vitro and in vivo models .

Synthesis of Novel Compounds

The unique structure of this compound makes it an attractive precursor for synthesizing other complex organic molecules:

  • Synthetic Routes : The synthesis typically involves multi-step organic reactions starting from 3-fluoroaniline and utilizing various reagents and catalysts to form the desired pyrimidine ring and tetrahydropyrimidoquinoline core .

Mechanism of Action

The mechanism of action of 5-(3-fluorophenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or modulation of enzyme activity through binding to active sites.

    Receptors: Interaction with cellular receptors, altering signal transduction pathways.

    DNA/RNA: Binding to nucleic acids, affecting gene expression and replication processes.

Comparison with Similar Compounds

Similar Compounds

    Pyrimido[4,5-b]quinoline Derivatives: Compounds with similar core structures but different substituents.

    Fluorophenyl-Substituted Quinoline Derivatives: Compounds with fluorophenyl groups attached to quinoline cores.

Uniqueness

The uniqueness of 5-(3-fluorophenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and application development.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific and industrial fields.

Biological Activity

5-(3-fluorophenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione (CAS Number: 868143-76-4) is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity based on diverse research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H22FN3O3C_{21}H_{22}FN_3O_3 with a molecular weight of 383.4 g/mol. The structure features a pyrimidine ring fused with a quinoline moiety and incorporates a fluorophenyl substituent.

PropertyValue
CAS Number868143-76-4
Molecular FormulaC21H22FN3O3
Molecular Weight383.4 g/mol

Antimicrobial Activity

Research has shown that compounds similar to 5-(3-fluorophenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline exhibit significant antimicrobial properties. For instance, studies have indicated that derivatives of pyrimidine and quinoline can effectively inhibit bacterial growth and possess antifungal properties. The mechanism often involves interference with microbial DNA synthesis or cell wall integrity .

Anticancer Potential

The anticancer properties of pyrimidoquinolines are notable. Several studies report that this class of compounds can induce apoptosis in cancer cells through various pathways including the inhibition of specific kinases involved in cell proliferation . In vitro studies have demonstrated that similar compounds can reduce tumor cell viability significantly at micromolar concentrations.

Anti-inflammatory Effects

Compounds containing the pyrimidine scaffold have been evaluated for their anti-inflammatory effects. They have been shown to inhibit pro-inflammatory cytokines in vitro and in vivo models . This activity is particularly relevant for conditions such as rheumatoid arthritis and other inflammatory diseases.

Case Studies

  • Study on Antimicrobial Activity : A recent study synthesized a series of pyrimidoquinolines and tested their efficacy against various bacterial strains including Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 16 µg/mL .
  • Anticancer Activity Evaluation : In a study focusing on the anticancer potential of related compounds, researchers found that specific derivatives caused a dose-dependent decrease in the viability of breast cancer cell lines (MCF-7), with IC50 values ranging from 10 to 30 µM .
  • Anti-inflammatory Mechanism Investigation : Another study explored the anti-inflammatory mechanisms of pyrimidine derivatives in a carrageenan-induced paw edema model in rats. The results showed a significant reduction in paw swelling when treated with the compound compared to controls .

Q & A

Q. Example Table: Catalyst Comparison

CatalystSolventYield (%)Reaction TimeReference
TrCl (10 mol%)Chloroform85–922–4 hours
H₃PW₁₂O₄₀Solvent-free78–901–3 hours

Advanced Reaction Mechanism Analysis

Q: What is the mechanistic pathway for the formation of the pyrimido[4,5-b]quinoline core, and how do substituents (e.g., 3-fluorophenyl) influence reactivity? A: The mechanism involves:

Knoevenagel Condensation: Aldehyde and dimedone form an α,β-unsaturated ketone.

Michael Addition: 6-Amino-1,3-dimethyluracil attacks the enone system.

Cyclization: Intramolecular dehydration forms the tricyclic core .

  • Substituent Effects: The 3-fluorophenyl group increases steric hindrance compared to para-substituted analogs, slowing reaction kinetics. Fluorine’s electron-withdrawing nature stabilizes intermediates, enhancing regioselectivity .

Spectral Characterization and Data Interpretation

Q: What spectroscopic techniques are critical for confirming the structure and purity of this compound? A: Key methods include:

  • ¹H/¹³C NMR: Distinct signals for methyl groups (δ 1.05–1.15 ppm), aromatic protons (δ 7.06–7.40 ppm), and the fluorophenyl moiety (¹⁹F coupling observed in splitting patterns) .
  • IR Spectroscopy: Peaks at ~1700 cm⁻¹ (C=O stretching) and 1219 cm⁻¹ (C-F stretching) confirm functional groups .
  • Mass Spectrometry: High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 454.18 for C₂₃H₂₁FN₃O₃).

Q. Example Table: NMR Data for Analogous Derivatives

Proton Environmentδ (ppm)MultiplicityReference
8,8-dimethyl groups1.05–1.15Singlet
3-fluorophenyl protons7.06–7.12Multiplet
NH (pyrimidine ring)12.85Singlet

Contradictions in Reported Yields and Reaction Efficiency

Q: Why do yields vary across studies for similar synthetic protocols, and how can these discrepancies be resolved? A: Discrepancies arise from:

  • Catalyst Loading: TrCl at 10 mol% vs. H₃PW₁₂O₄₀ at 5 mol% alters reaction rates and byproduct formation .
  • Workup Methods: Recrystallization (70% ethanol) vs. filtration impacts purity .
  • Substituent Position: Para-substituted aldehydes (e.g., 4-fluorophenyl) often yield higher conversions (92%) than ortho-substituted analogs (78%) due to steric effects .

Resolution Strategy:

  • Standardize solvent purity and catalyst batch.
  • Use high-precision analytical tools (e.g., HPLC) to quantify impurities.

Advanced Functionalization and Derivative Synthesis

Q: How can the compound be modified to explore structure-activity relationships (SAR), and what synthetic challenges arise? A: Functionalization strategies include:

  • Thiolation: Introducing -(4-nitrobenzyl)thio groups at position 2 via nucleophilic substitution (e.g., NaSH in DMF) .
  • Electrophilic Substitution: Fluorine at the 3-position directs further substitution to meta/para sites on the phenyl ring, requiring controlled temperatures (<60°C) to avoid decomposition .
  • Challenges: Steric hindrance from tetramethyl groups complicates derivatization at positions 1 and 3.

Computational Modeling for Target Interaction Studies

Q: What computational methods are suitable for predicting biological targets or binding modes of this compound? A: Recommended approaches:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with kinases or topoisomerases, leveraging the compound’s planar tricyclic core for π-π stacking .
  • MD Simulations: AMBER or GROMACS can simulate stability in binding pockets (e.g., ATP-binding sites) over 100 ns trajectories.
  • Validation: Cross-reference with experimental SAR data (e.g., fluorophenyl’s role in enhancing lipophilicity and target affinity) .

Data Reproducibility and Scale-Up Challenges

Q: What critical factors ensure reproducibility during scale-up from milligram to gram-scale synthesis? A: Key considerations:

  • Heat Transfer: Reflux conditions must maintain uniform temperature in larger reactors (e.g., jacketed vessels vs. round-bottom flasks) .
  • Catalyst Recovery: Heterogeneous catalysts (e.g., Fe₃O₄@SiO₂-Schiff base) enable reuse over 5 cycles without yield loss .
  • Purification: Column chromatography replaces recrystallization for higher throughput, using gradients of ethyl acetate/hexane (3:7) .

Biological Activity and Mechanistic Hypotheses

Q: What preliminary biological activities have been reported for structurally related pyrimidoquinolines, and what mechanistic hypotheses exist? A: Related analogs exhibit:

  • Anticancer Activity: Inhibition of topoisomerase II (IC₅₀ = 2.1 μM for 4-chlorophenyl derivatives) via intercalation .
  • Antimicrobial Effects: Disruption of bacterial membrane integrity (MIC = 8 µg/mL against S. aureus) .
  • Mechanism: The 3-fluorophenyl group enhances cellular uptake, while the trione moiety chelates metal ions in enzymatic active sites .

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